molecular formula C12H22O11 B1165523 3-Sialylgalactose

3-Sialylgalactose

Cat. No.: B1165523
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Description

Contextualizing Sialylated Glycans in Biological Systems

Sialylated glycans are ubiquitous on the surface of mammalian cells, forming a dense layer known as the glycocalyx. researchgate.net This layer is involved in various cellular interactions and recognition events. sigmaaldrich.comcymitquimica.comresearchgate.net Sialic acids serve as ligands for specific binding proteins, notably the Siglec (Sialic acid-binding immunoglobulin-like lectin) family, which are involved in immune regulation and cell-cell interactions. oup.comsigmaaldrich.comresearchgate.net Beyond immune functions, sialylated glycans play roles in neural development, cell fate decisions, and even pathogen recognition and binding. oup.comsigmaaldrich.comsdbonline.orgmdpi.comvirology.wsnih.gov For instance, influenza viruses utilize sialic acid-containing glycoconjugates as receptors for initial attachment to host cells. virology.wsnih.govleadgenebio.comiupac.org

Significance of 3-Sialylgalactose Linkage Isomerism

Sialic acid residues are commonly linked to the underlying sugar chain, often galactose (Gal), through glycosidic bonds. The position of this linkage on the galactose residue is critical and leads to different structural isomers with distinct biological activities. The two most common linkages are alpha-2,3 (α2-3) and alpha-2,6 (α2-6). virology.wsnih.govresearchgate.netoup.comnih.govfrontiersin.orgacs.orgresearchgate.netsioc-journal.cn this compound specifically refers to the structure where sialic acid (commonly N-acetylneuraminic acid, Neu5Ac) is linked to the hydroxyl group at the 3-position of a galactose residue via an alpha-2,3 linkage (Neu5Acα2-3Gal). cymitquimica.comvirology.wsresearchgate.netelicityl-oligotech.com

The biological significance of the α2-3 linkage compared to the α2-6 linkage lies in their differential recognition by proteins and their impact on glycan conformation. virology.wsnih.govoup.comresearchgate.net Even a seemingly minor shift in the glycosidic bond position can cause significant changes in the shape and flexibility of the disaccharide, conferring distinct biological information. researchgate.net For example, avian influenza viruses preferentially bind to α2-3 linked sialic acids, which are prevalent in the avian gut, while human influenza viruses show a preference for α2-6 linkages, common in the human upper respiratory tract. virology.wsnih.gov This linkage specificity is a key factor in the species barrier for influenza transmission. virology.wsnih.gov

Differential expression of α2-3 and α2-6 sialylation is observed in various physiological and pathological contexts. researchgate.netfrontiersin.orgresearchgate.netnih.gov In human chondrocytes, the ratio of α2-6 to α2-3 linked sialic acids serves as a signature of their differentiation status, with a shift towards α2-3 sialylation associated with altered phenotypes and potentially impaired cell-matrix interactions in disease conditions. nih.gov

Current Research Trajectories in this compound Glycoscience

Current research on this compound and its linkage isomerism spans various areas, including the development of analytical methods to distinguish and quantify these isomers, investigation of their roles in disease progression, and exploration of their potential as therapeutic targets or agents.

Distinguishing between α2-3 and α2-6 sialylated glycans analytically is challenging because they have the same molecular weight. researchgate.netnih.govacs.org Advanced mass spectrometry-based techniques, often combined with linkage-specific derivatization methods, are being developed and refined to address this. researchgate.netnih.govacs.orgsioc-journal.cnnih.gov These methods allow for the differentiation and quantitative analysis of sialyl linkage isomers in complex biological samples like serum. researchgate.netnih.govfrontiersin.orgacs.orgnih.gov

Research highlights the involvement of this compound in specific biological processes and diseases:

Angiogenesis and Cancer: Studies have identified synthetic oligosaccharides containing sialylgalactose, including 3'-sialylgalactose (3SG), as potential inhibitors of angiogenesis by binding to vascular endothelial growth factor receptor 2 (VEGFR-2) and preventing its activation. biosynth.combiosynth.comnih.govmdpi.comnih.gov While 6'-sialylgalactose (6SG) showed higher affinity in some studies, 3SG also demonstrated inhibitory effects on VEGFR-2 phosphorylation and downstream angiogenic signaling pathways in in vitro models. biosynth.comnih.govmdpi.comnih.gov

Infectious Diseases: The interaction of influenza viruses with sialylgalactose structures, particularly the preference of avian strains for α2-3 linkages, remains a significant area of study for understanding viral tropism and the potential for zoonotic transmission. virology.wsnih.goviupac.orgbiosynth.comoup.com Research also explores the use of sialylgalactose-binding peptides as potential inhibitors of influenza virus infection. researchgate.net

Inflammatory Bowel Diseases (IBD): Certain gut microbes, like Ruminococcus gnavus, produce enzymes (sialidases) that can cleave α2-3 linked sialic acids from host glycans, potentially impacting the mucosal environment and being overrepresented in IBD patients. nih.gov

Neurodevelopment: Sialylated human milk oligosaccharides (HMOs), including those containing 3-sialyllactose (which contains a Neu5Acα2-3Gal linkage), have been suggested to have neurocognitive benefits in early life, although research in this area is ongoing. researchgate.netfrontiersin.org

The ability to specifically analyze and understand the functional consequences of α2-3 sialylation on various glycoconjugates is crucial for advancing our knowledge of numerous biological processes and developing targeted therapeutic strategies.

Properties

Molecular Formula

C12H22O11

Synonyms

Neu5Acα2-3Gal

Origin of Product

United States

Molecular Recognition and Biological Roles of 3 Sialylgalactose

Lectins and Carbohydrate-Binding Proteins Interacting with 3-Sialylgalactose

Lectins are carbohydrate-binding proteins that are distinct from antibodies and enzymes, lacking enzymatic activity on their ligands. They mediate essential biological events by recognizing saccharides presented on various scaffolds, such as proteins and sphingolipids. uni-muenchen.de this compound is a recognized ligand for a variety of lectins and other carbohydrate-binding proteins.

Specificity of Lectin-3-Sialylgalactose Interactions

The specificity of lectin interactions with this compound is crucial for their biological functions. Different lectins exhibit varying preferences for sialylated glycans. For instance, the leukoagglutinin (MAL) from Maackia amurensis is known to preferentially bind Neu5Acα2-3Galβ1-4GlcNAc moieties typically found in N-glycans. csic.esingentaconnect.com In contrast, the hemagglutinin (MAH) from the same organism shows higher affinity for disialylated tetrasaccharides present in O-glycans. csic.es

Studies involving mutated wheat germ agglutinin (WGA), a plant lectin, have investigated enhanced binding specificity towards sialylglycans, including sialylgalactose. In silico mutations at the active site of WGA demonstrated altered binding specificity. Molecular dynamics simulations revealed changes in binding specificity and the conformational flexibility of sialylgalactose when bound. nih.gov Specific amino acid residues, such as Asn114, Lys118, and Arg118 in mutated WGA, were found to form direct and water-mediated hydrogen bonds and hydrophobic interactions with sialylgalactose, contributing to binding specificity. nih.gov

The binding specificity can also be influenced by the context of the glycan structure and the lectin. csic.es For example, while some lectins recognize both 3'-sulfated and 3'-sialylated oligosaccharides, others like Langerin show cross-reactivity with different glycan types. pnas.org

Structural Basis of Protein-3-Sialylgalactose Recognition

The structural basis of how proteins recognize this compound involves specific interactions between amino acid residues in the protein's carbohydrate-recognition domain (CRD) and the sugar moieties. Crystallographic analyses and molecular dynamics simulations provide insights into these interactions.

For influenza virus hemagglutinin (HA), which recognizes sialic acid-containing receptors, the interaction involves the globular HA1 domain binding to sialic acid. uga.edumdpi.com The discrimination between α2-3 and α2-6 linked sialylated glycans, such as those containing this compound, is achieved mainly by specific HA recognition of the terminal three sugars of the receptor. nih.gov

In the case of human cytosolic sialidase NEU2, molecular docking studies have identified specific residues involved in binding. Glutamine 270 (Q270) in NEU2 is involved in binding the α(2,3) sialyl-galactose disaccharide. nih.gov

Studies on conger eel galectins, specifically Congerin II (ConII), have revealed the structural basis for its specific recognition of α2,3-sialyl galactose moieties, such as those found in GM3 and GD1a gangliosides. oup.comnih.gov Comparative mutagenesis analysis indicated that Arg3 and Tyr123 residues in ConII are key for recognizing these moieties. oup.com

The binding of 3'-sialyllactose (B164678) (a trisaccharide containing this compound) to the mumps virus hemagglutinin-neuraminidase (MuV-HN) has been studied using crystallography. The crystal structure showed that in addition to interactions between MuV-HN active site residues and sialic acid, other residues, including an aromatic residue, stabilize the third sugar of the trisaccharide, highlighting the importance of interactions beyond just the terminal sialic acid. pnas.org

Data on the binding specificity of wild type and mutated wheat germ agglutinin towards sialylgalactose, based on in silico mutations and molecular dynamics simulations, indicate varying degrees of interaction strength:

Lectin TypeRelative Binding Specificity to SialylgalactoseKey Interacting Residues (Mutated WGA)Interaction Types
Wild Type WGALowestN/AHydrogen bonds, Hydrophobic interactions (less specific)
Mutated WGA (WGA1)Higher than Wild TypeAsn114 (S114N)Direct and water-mediated hydrogen bonds, Hydrophobic
Mutated WGA (WGA2)Higher than Wild TypeLys118 (G118K)Direct and water-mediated hydrogen bonds, Hydrophobic
Mutated WGA (WGA3)Highest (Double Point Mutation)Asn114 (S114N), Arg118 (G118R)Direct and water-mediated hydrogen bonds, Hydrophobic

Based on data from nih.gov.

Receptor Interactions and Signal Transduction Mediated by this compound

Beyond direct lectin binding, this compound can be involved in interactions with specific receptors on cell surfaces, influencing downstream signal transduction pathways.

Interactions with Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) in Experimental Models

Studies in experimental models have explored the interaction of sialylated oligosaccharides, including this compound, with Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). VEGFR-2 is a key mediator of angiogenesis. mdpi.comresearchgate.netfrontiersin.org

Synthetic oligosaccharides, such as 3'-sialylgalactose (3SG) and 6'-sialylgalactose (6SG), have been identified to bind to the extracellular domain of the VEGFR-2 receptor and potentially prevent its activation. biosynth.com Biacore measurements of protein-oligosaccharide interaction revealed that both 3SG and 6SG interacted with VEGFR-2. biosynth.com However, 6SG demonstrated a higher affinity for VEGFR-2 and was more effective at inhibiting its phosphorylation compared to 3SG in human umbilical vein endothelial cells (HUVECs). biosynth.comnih.gov

Sialyllactose, which contains a this compound moiety, has been shown to inhibit VEGFR-2 phosphorylation and VEGF/VEGFR-2-mediated intracellular signaling pathways, including PI3K/Akt and ERK, in VEGF-stimulated endothelial cells. nih.govdntb.gov.ua This interaction appears to occur via binding to the second and third IgG-like domains of VEGFR-2, which are known VEGF binding sites, thereby preventing VEGF from binding and inhibiting downstream signal activation. mdpi.comnih.govresearchgate.net

Experimental data on the binding affinity of sialylated oligosaccharides to VEGFR-2 highlights the differences in interaction strength:

OligosaccharideInteraction with VEGFR-2 Extracellular DomainRelative Binding Affinity to VEGFR-2 (compared to 3SG)Effect on VEGFR-2 Phosphorylation (compared to 3SG)
3'-Sialylgalactose (3SG)InteractsBaselineLess effective inhibition
6'-Sialylgalactose (6SG)Strongly interactsHigherMore effective inhibition
Sialyllactose (3'SL)Clearly interactsNot directly compared to 3SG in provided textInhibits

Based on data from mdpi.combiosynth.comnih.govnih.gov.

Engagement with Viral Hemagglutinin Proteins and Receptor Specificity

This compound serves as a receptor determinant for certain viral hemagglutinin (HA) proteins, particularly those of influenza viruses. asm.orgresearchgate.net Influenza viruses utilize HA to bind to sialic acid receptors on host cells, initiating the infection process. uga.edumdpi.comwikipedia.orgfrontiersin.org

Avian and equine influenza viruses preferentially bind to receptors containing the terminal 3'-sialylgalactose (Neu5Acα2-3Gal) moiety, while human influenza A and B strains and swine influenza viruses tend to favor receptors with terminal 6'-sialyl(N-acetyllactosamine) residues. nih.govasm.org This difference in receptor binding specificity is a key factor in host range restriction. uga.edunih.gov

Studies assaying virus receptor-binding specificity often use synthetic sialylglycopolymers, such as those carrying the Neu5Acα2-3Gal moiety (e.g., 3'SL-PAA), to determine the binding preferences of different influenza virus strains. asm.org For example, H3 avian viruses exhibit a binding specificity that favors 3'SL-PAA significantly over 6'SLN-PAA. asm.org

The structural basis for this preference lies in the receptor-binding site of the viral HA, which accommodates either α2-3 or α2-6 linked sialic acids. nih.govresearchgate.net While the glycan compositions of human and avian receptors can be similar otherwise, the linkage of sialic acid to galactose is a primary determinant of HA binding specificity. nih.gov

Peptides that bind to a sialylgalactose structure have also been shown to inhibit the infection of cells by influenza virus, suggesting that targeting this interaction can interfere with viral entry. acs.org

Role in Galectin-3 Binding and Cellular Processes

Galectin-3 (Gal-3) is a beta-galactoside-binding lectin involved in various cellular processes, including cell adhesion, proliferation, apoptosis, and immune responses. usbio.netfrontiersin.orgbmbreports.org It possesses a carbohydrate recognition domain (CRD) that binds to β-galactosides found on host cells and viral glycoproteins. mdpi.comresearchgate.net

While Galectin-3 primarily binds to β-galactosides, including N-acetyllactosamine (LacNAc), its interaction with sialylated glycans, such as those containing this compound, is also relevant. nih.govresearchgate.net Terminal α2-3-linked or α2-6-linked sialic acid in the LacNAc sequence is permissive for binding of Galectin-3, which can interact with internal LacNAc repeats. nih.gov

Galectin-3's ability to bind to glycoconjugates, including those potentially containing this compound, allows it to influence cellular processes. For instance, extracellular Galectin-3 can interact with cell surface glycoproteins, such as growth factor receptors and adhesion molecules, and through its ability to oligomerize, form lectin lattices that organize signaling receptors on the cell surface. frontiersin.orgthno.org This can impact receptor maintenance on the plasma membrane or their endocytosis, thereby influencing signal transduction. frontiersin.org

Galectin-3 has been implicated in facilitating the entry of certain viruses, including influenza A viruses (IAVs), into host cells. mdpi.com It can stabilize the interaction between viral HA and host sialic acid receptors on airway epithelial cells, enhancing viral attachment and entry. mdpi.com Following viral neuraminidase cleavage of sialic acid residues, exposing underlying β-galactoside-containing glycoconjugates, Galectin-3 can bind to these exposed structures, further facilitating viral attachment and entry. mdpi.com

Galectin-3's interactions are not limited to the cell surface; it can also function intracellularly and in the extracellular matrix. usbio.netbmbreports.orgthno.org Its diverse binding partners and ability to form lattices underscore its multifaceted role in both physiological and pathological contexts. researchgate.netthno.org

Protein/ReceptorInteraction with this compound MoietyBiological Relevance
Lectins (e.g., Maackia amurensis lectins)Specific binding to Neu5Acα2-3Gal-containing glycansMolecular recognition, potential roles in cellular interactions and signaling. csic.esingentaconnect.com
Mutated Wheat Germ Agglutinin (WGA)Enhanced binding specificity through specific residue interactionsPotential applications in targeted drug delivery and as cell markers. nih.gov
Human Cytosolic Sialidase NEU2Binding via specific residues (e.g., Q270)Substrate recognition for enzymatic activity. nih.gov
Conger Eel Galectin II (ConII)Specific recognition via key residues (e.g., Arg3, Tyr123)Binding to α2,3-sialyl galactose moieties in gangliosides. oup.comnih.gov
Viral Hemagglutinin (Influenza HA)Serves as a receptor determinant, particularly for avian/equine virusesViral attachment and host cell entry, host range specificity. uga.edunih.govasm.orgresearchgate.net
Mumps Virus Hemagglutinin-Neuraminidase (MuV-HN)Binding involves interactions with sialic acid and potentially the third sugarViral attachment and cell-cell fusion. pnas.org
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)Binding to extracellular domain, potentially interfering with VEGF bindingInhibition of receptor activation and downstream angiogenic signaling in experimental models. mdpi.combiosynth.comnih.govnih.gov
Galectin-3Permissive binding to LacNAc with terminal α2-3 sialylationInfluence on cell adhesion, migration, immune responses, and facilitation of viral entry. frontiersin.orgbmbreports.orgmdpi.comnih.govthno.org

Summary of interactions based on search results.

Binding to CD33-Related Siglec Receptors

3'-Sialyllactose has been shown to specifically bind to CD33, also known as Siglec-3. nih.gov CD33 is a member of the Siglec (sialic acid-binding Ig-like lectin) family, which are receptors predominantly found on the surface of hematopoietic cells. rndsystems.comsinobiological.com Siglecs recognize and bind to sialic acid-containing glycans, influencing cellular adhesion, recognition, and signaling in the immune and nervous systems. rasayanjournal.co.in

Research indicates that 3'-sialyllactose targets Siglec-3 (CD33) on human chronic myeloid leukemia K562 cells. nih.gov This binding can induce megakaryocyte differentiation and subsequent apoptosis. nih.gov The interaction involves the internalization of the 3'-sialyllactose-bound CD33 via caveolae-dependent endocytosis. nih.gov At the molecular level, the binding of 3'-sialyllactose to CD33 can recruit signaling molecules such as suppressor of cytokine signaling 3 (SOCS3) and SH2 domain-containing protein tyrosine phosphatase 1 (SHP1). nih.gov SOCS3 is degraded along with CD33, while SHP-1 can activate extracellular signal-regulated kinase (ERK), leading to differentiation and apoptosis. nih.gov

While CD33 preferentially binds to alpha-2,6-linked sialic acid, studies on the crystal structure of the IgV-IgC1 domains of human CD33 in complex with 3'-sialyllactose (PDB ID 5j06) have provided insights into the binding site. sinobiological.comacs.orgresearchgate.net The sialic acid moiety of 3'-sialyllactose is crucial for interaction with a conserved arginine residue (Arg-119 in CD33) through electrostatic interactions. rasayanjournal.co.inresearchgate.neteuropa.eu

Siglec-7, another CD33-related Siglec, displays a weak interaction with ligands bearing α(2,3)-linked sialic acids like 3'-sialyllactose, showing a preference for α(2,6)-linked sialic acid for higher affinity binding. nih.gov

Involvement in Cellular and Molecular Processes

Beyond direct receptor binding, 3'-sialyllactose participates in a range of cellular and molecular processes, influencing cell-cell interactions, immune responses, angiogenesis, and the tumor microenvironment.

Modulation of Cell-Cell Recognition Mechanisms

Sialic acid-binding cell surface adhesion receptors, including Siglecs, play a role in cell adhesion, recognition, and signaling. rasayanjournal.co.in The recognition of sialic acid by Siglecs is thought to influence these processes in the immune and nervous systems. rasayanjournal.co.in While not exclusively focused on 3'-sialyllactose, research on Siglecs highlights the broader context in which sialylated glycans like 3'-SL can modulate cell-cell recognition. For instance, Siglec-1, also known as sialoadhesin, interacts with 3'-sialyllactose. rasayanjournal.co.in The binding site involves interactions with residues such as a conserved arginine and tryptophan residues. rasayanjournal.co.in

Studies using 3'-sialyllactose conjugated to carriers like BSA have explored its use in detecting tumor cells in blood samples, suggesting its potential involvement in altered cell surface glycosylation in cancer and its recognition by specific antibodies or lectins. biosynth.com

Participation in Immune Response Modulation in Research Models

3'-Sialyllactose has demonstrated immunomodulatory properties in various research models. It is considered a prebiotic and is known to maintain immune homeostasis and exert anti-inflammatory effects. nih.govmedchemexpress.comglpbio.com

In a mouse model of collagen-induced arthritis (CIA), a model for rheumatoid arthritis (RA), 3'-sialyllactose ameliorated the severity of the disease. nih.gov This involved reducing paw swelling, clinical scores, incidence rate, serum levels of inflammatory cytokines, and autoantibody production. nih.gov Furthermore, it reduced synovitis and pannus formation and suppressed cartilage destruction by blocking the secretion of chemokines, pro-inflammatory cytokines, matrix metalloproteinases, and osteoclastogenesis via the NF-κB signaling pathway. nih.gov Notably, 3'-sialyllactose completely blocked the phosphorylation of p65, a key protein in the NF-κB pathway, in RA models. nih.gov

In macrophages, 3'-sialyllactose has been identified as a natural inhibitor of TLR4-induced low-grade inflammation. biorxiv.org It effectively reduced the expression of selected inflammatory genes and promoted the activity of LXR and SREBP in macrophages. biorxiv.org Studies in both murine and human macrophages and monocytes stimulated with LPS showed that 3'-SL significantly reduced IL1β and IL6 expression. biorxiv.org

However, research also indicates that commercially obtained 3'-sialyllactose may contain LPS contamination, which can influence its observed immunomodulatory effects on human dendritic cells, specifically the induction of a semi-mature, tolerogenic phenotype. oup.com LPS-free 3'-sialyllactose did not induce these changes in human immature dendritic cells, highlighting the importance of using highly pure compounds in research. oup.com

In a mouse model of food allergy, 3'-sialyllactose attenuated allergy symptoms, including dermatitis. sciopen.com It significantly reduced serum levels of specific-immunoglobulin E (s-IgE) and specific-IgG1 (s-IgG1), reduced mast cell accumulation in the jejunum, and helped maintain the diversity of intestinal flora. sciopen.com 3'-SL alleviated sensitization in a dose-dependent manner. sciopen.com

Influence on Angiogenic Pathways in In Vitro and Animal Models

3'-Sialyllactose has been investigated for its effects on angiogenesis, the formation of new blood vessels, a process crucial in development and various diseases, including cancer. biosynth.comnih.gov

Studies have shown that 3'-sialyllactose can suppress angiogenesis by inhibiting the activation of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). nih.govnih.govmdpi.com It does this by binding to the VEGF binding site on the extracellular domain of VEGFR-2, particularly the second and third IgG-like domains, thereby blocking downstream signaling pathways such as PI3K/Akt, ERK, and p38 in VEGF-stimulated endothelial cells. nih.govnih.govmdpi.combiosynth.com

In vitro studies using vascular endothelial cells have demonstrated that 3'-sialyllactose effectively suppressed VEGF-induced proliferation, tube formation, and migration. nih.govnih.govbiosynth.com It also diminished the arrangement of actin filaments in endothelial cells treated with VEGF. nih.gov

In vivo studies using a Matrigel plug assay showed that 3'-sialyllactose markedly suppressed VEGF-stimulated vascularization. nih.govnih.govbiosynth.com Furthermore, in mouse models allotransplanted with Lewis lung carcinoma, melanoma, and colon carcinoma cells, 3'-sialyllactose prevented the growth of tumor cells and angiogenesis within the tumor tissues. nih.govnih.gov

However, contrasting results have been observed in studies using primary feto-placental endothelial cells, where 3'-sialyllactose increased proliferation, altered actin organization, and significantly increased in vitro angiogenesis in 3D assays. mdpi.com These differences may be attributed to the use of endothelial cells from different vascular beds and distinct experimental designs. mdpi.com

Data from research on angiogenesis modulated by 3'-sialyllactose:

Model TypeAssay/ObservationEffect of 3'-SialyllactoseSource
In Vitro (Endothelial Cells)VEGFR-2 phosphorylationInhibited nih.govnih.govbiosynth.com
In Vitro (Endothelial Cells)ProliferationSuppressed nih.govnih.govbiosynth.com
In Vitro (Endothelial Cells)Tube formationSuppressed nih.govnih.govbiosynth.com
In Vitro (Endothelial Cells)MigrationSuppressed nih.govnih.govbiosynth.com
In Vitro (Endothelial Cells)Actin filament arrangementDiminished nih.gov
In Vivo (Matrigel Plug Assay)VEGF-stimulated vascularizationMarkedly suppressed nih.govnih.govbiosynth.com
In Vivo (Tumor Models)Tumor growth and angiogenesisPrevented/Reduced nih.govnih.gov
In Vitro (Feto-placental ECs)ProliferationIncreased mdpi.com
In Vitro (Feto-placental ECs)Actin organizationAltered (induction of stress fibers) mdpi.com
In Vitro (Feto-placental ECs)3D angiogenesis (spheroid sprouting)Significantly increased (32%) mdpi.com
In Vitro (Feto-placental ECs)3D angiogenesis (fibrin tube formation)Significantly increased (24%) mdpi.com

Contribution to Tumor Microenvironment Dynamics in Research Models

The tumor microenvironment (TME) is a complex system involving tumor cells, stromal cells, immune cells, blood vessels, and the extracellular matrix. mdpi.comijbs.com Glycans, including sialylated structures like 3'-sialyllactose, are known to play significant roles in the TME, influencing cell-cell interactions, immune evasion, and angiogenesis, which supports tumor growth and metastasis. rndsystems.combiosynth.comnih.gov

3'-Sialyllactose has been found to be overexpressed in certain cancer types, including pancreatic adenocarcinoma and poorly differentiated gastric cancer cells, as well as in undifferentiated human embryonic stem cells. researchgate.net A remarkable expression of 3'-sialyllactose has been observed in tumors of the pancreas and stomach. researchgate.net In contrast, its expression was not detected in corresponding normal control tissues. researchgate.net The frequent expression of 3'-sialyllactose in early-stage tumor tissues suggests its potential as a biomarker for predicting and diagnosing drug resistance and prognosis. researchgate.net

The interaction of 3'-sialyllactose with Siglec receptors, particularly CD33, which is expressed on myeloid cells including those in the TME, can influence immune cell activity within the tumor. nih.govrndsystems.comfrontiersin.orgmdpi.com Inhibitory Siglecs on myeloid cells can repress cytokine signaling and influence phagocytosis. frontiersin.orgmdpi.com Targeting Siglecs is being explored as a strategy in cancer therapy to counteract tumor immune evasion. rndsystems.commdpi.com

Furthermore, the influence of 3'-sialyllactose on angiogenic pathways directly impacts the TME by affecting the formation of new blood vessels that supply the tumor. biosynth.comnih.govnih.gov Its ability to inhibit VEGFR-2 activation can suppress tumor angiogenesis and consequently reduce tumor growth in animal models. nih.govnih.gov

Research models, including 3D bioprinted models of colorectal cancer, are being developed to mimic the complexity of the TME and investigate the role of glycans like 3'-sialylgalactose in this context. nih.govmdpi.compreprints.orgstemcell.comcentro3r.itmdpi.comresearchgate.net These models incorporate functionalized hydrogels with signaling glycans to study their influence on the proteome and cell behavior within the tumoroids. mdpi.compreprints.orgcentro3r.it

The resistance of cancer cells to chemotherapy, such as gemcitabine (B846) resistance in pancreatic cancer, has been observed to be dependent on the expression level of 3'-sialyllactose, further highlighting its contribution to tumor dynamics. researchgate.net

Biosynthesis and Enzymatic Modification of 3 Sialylgalactose

Sialyltransferases Involved in 3-Sialylgalactose Synthesis

Sialyltransferases are a family of enzymes that catalyze the transfer of sialic acid from an activated nucleotide sugar donor, typically cytidine (B196190) 5′-monophosphate-sialic acid (CMP-Sia), to an acceptor oligosaccharide or glycoconjugate. mdpi.comwikipedia.org The specificity of these enzymes dictates the type of glycosidic linkage formed (e.g., α2,3, α2,6, or α2,8) and the nature of the acceptor sugar. wikipedia.orgoup.com

ST3Gal Sialyltransferase Family Specificity and Functional Roles

In humans and other mammals, the ST3Gal family comprises six members (ST3Gal I to ST3Gal VI) that are β-galactoside α2,3-sialyltransferases. frontiersin.orgnih.gov These enzymes transfer sialic acid residues in an α2,3-linkage to terminal galactose (Gal) residues present on glycolipids or glycoproteins. frontiersin.org While all members create an α2,3 linkage to galactose, they exhibit distinct acceptor substrate specificities. nih.govashpublications.org

ST3Gal I and ST3Gal II primarily synthesize α2,3-sialylated structures on the type 3 disaccharide (Galβ1,3GalNAc), which is found on mucin-type O-glycans of glycoproteins and on glycosphingolipids of the ganglioside series. nih.govashpublications.org In vitro studies suggest ST3Gal I prefers glycoprotein (B1211001) acceptors, while ST3Gal II shows a preference for glycolipid acceptors, although they can share glycoprotein substrates in cells. ashpublications.org

ST3Gal III, ST3Gal IV, and ST3Gal VI catalyze the formation of α2,3-sialylated structures on type 1 (Galβ1,3GlcNAc) or type 2 (Galβ1,4GlcNAc) disaccharides, leading to the formation of structures like sialyl Lewis epitopes. nih.govashpublications.org ST3Gal IV preferentially acts on Galβ1-4GlcNAc termini but can also utilize Galβ1-3GlcNAc and Galβ1-3GalNAc. researchgate.net

ST3Gal V is mainly involved in the synthesis of GM3 ganglioside, using Lac-Cer (Galβ1,4Glc-Cer) as the primary substrate. nih.gov

The expression patterns of ST3Gal enzymes are tissue-specific, influencing the distribution of sialylated glycoconjugates in vivo. researchgate.net These enzymes play crucial roles in various biological processes, and aberrant expression is frequently observed in diseases like cancer. frontiersin.orgresearchgate.netresearchgate.net

Bacterial Sialyltransferases (e.g., Campylobacter jejuni Cst-I, Cst-II)

Bacterial sialyltransferases are also capable of synthesizing α2,3-sialylated structures. Pathogenic bacteria like Campylobacter jejuni express sialyltransferases that modify their surface lipooligosaccharides with sialooligosaccharides identical to those found in mammalian glycolipids, a form of molecular mimicry to evade the host immune response. chimia.ch

Campylobacter jejuni strain OH4384 contains two characterized sialyltransferase genes, cst-I and cst-II. chimia.ch

Cst-I is an α2,3-sialyltransferase (EC 2.4.99.-) that utilizes Galβ1-3 or Galβ1-4 acceptor substrates. chimia.chresearchgate.netnih.govacs.org It is a monofunctional enzyme. researchgate.netnih.govacs.org

Cst-II is a bifunctional α2,3/8-sialyltransferase (EC 2.4.99.-). chimia.chresearchgate.net It can transfer N-acetylneuraminic acid (NeuNAc) to Galβ1-3 and Galβ1-4 termini (α2,3 linkage) and also add a second NeuNAc in an α2-8 linkage to NeuNAcα2-3Galβ1-3 and β1-4 acceptors. researchgate.net While bifunctional, its α2,8-sialyltransferase activity is often much lower than its α2,3-activity. researchgate.net

Bacterial sialyltransferases, such as those from Campylobacter jejuni and Pasteurella multocida, are often preferred for synthetic applications over mammalian orthologs due to ease of expression and stability. mdpi.comresearchgate.net

Regiospecificity of Sialyltransferase Activity

Sialyltransferases exhibit strict regiospecificity, determining which hydroxyl group on the acceptor sugar receives the sialic acid residue. oup.comacs.org This specificity is crucial for the synthesis of defined sialoglycoconjugates, such as this compound (α2,3 linkage to galactose) versus 6-sialylgalactose (α2,6 linkage to galactose). The distinct linkage specificities (α2,3, α2,6, α2,8) and acceptor saccharide preferences (Gal-R, GalNAc-R, Sia-R) are encoded within the enzyme structure, particularly in the binding pockets that accommodate the acceptor substrate. oup.com Differences in conserved sequence motifs contribute to the characteristic linkage and acceptor specificities of different sialyltransferase families. oup.com

Enzymatic Synthesis Methodologies for this compound

Enzymatic methods offer advantages over chemical synthesis for producing sialylated compounds, often obviating the need for protecting and deprotecting steps. researchgate.net Two primary enzymatic approaches are utilized: trans-sialidase catalyzed reactions and multi-enzyme cascade systems.

Multi-Enzyme Cascade Systems for this compound Production

Multi-enzyme cascade systems involve coupling several enzymatic reactions in a single pot or continuous process to synthesize the target compound from simpler, low-cost substrates. mdpi.commdpi.comnih.gov This approach is particularly promising for the efficient production of sialo-oligosaccharides like 3-sialyllactose (3'-SL), a disaccharide containing this compound linked to glucose. mdpi.commdpi.comnih.gov

A typical multi-enzyme cascade for 3'-SL synthesis involves enzymes that generate the activated sialic acid donor (CMP-sialic acid) and the sialyltransferase that catalyzes the transfer of sialic acid to the acceptor (lactose). mdpi.comnih.gov For example, a system could involve enzymes for the synthesis of N-acetylneuraminic acid (Neu5Ac) from precursors like N-acetyl-D-mannosamine and pyruvate (B1213749) or phosphoenolpyruvate, followed by the action of CMP-Neu5Ac synthetase to form CMP-Neu5Ac, and finally an α2,3-sialyltransferase to transfer Neu5Ac to lactose (B1674315). nih.gov

Engineered Escherichia coli strains expressing the necessary enzymes have been used in such systems. mdpi.commdpi.comnih.gov Optimization of reaction conditions, including enzyme concentrations, substrate concentrations, temperature, and pH, is crucial for maximizing yield and productivity. mdpi.comnih.gov Cofactor regeneration systems, such as the regeneration of cytidine triphosphate (CTP) from low-cost substrates, are often integrated to improve efficiency. mdpi.comnih.gov Studies have demonstrated high yields of 3'-sialyllactose (B164678) using optimized multi-enzyme cascades, highlighting their potential for cost-effective industrial production. mdpi.commdpi.comnih.gov Mathematical modeling can also be used to analyze and optimize the efficiency of these cascade reactions. nih.govgalab.com

Regulatory Mechanisms of this compound Biosynthesis Pathways

The biosynthesis of this compound, a key structural motif found in numerous glycoconjugates, is primarily governed by the activity and regulation of a specific family of glycosyltransferases: the β-galactoside α-2,3-sialyltransferases (ST3Gals). In humans, this family comprises six distinct enzymes, ST3Gal-1 through ST3Gal-6, each encoded by a separate gene (ST3GAL1-ST3GAL6). While all catalyze the transfer of sialic acid (N-acetylneuraminic acid, Neu5Ac) from the activated donor CMP-Neu5Ac to a terminal galactose residue via an α2,3 linkage, they exhibit distinct acceptor substrate specificities and tissue expression patterns, leading to diverse biological roles for the resulting 3-sialylated glycans. wikipedia.orgwikidata.org

The regulatory mechanisms controlling the biosynthesis of this compound are multifaceted, operating at transcriptional, post-transcriptional, and post-translational levels, and are also influenced by cellular signaling pathways and the availability of substrates.

Transcriptional and Post-Transcriptional Regulation:

Post-transcriptional mechanisms, such as regulation by microRNAs (miRNAs), also play a role. For instance, miR-4701-5p has been shown to target ST3GAL1, influencing its expression and consequently affecting α2,3-sialylation levels. wikipedia.org

Regulation by Cellular Signaling Pathways:

Cellular signaling pathways can exert significant control over ST3Gal enzyme expression and activity. Research in breast cancer cells has demonstrated that the cyclooxygenase-2 (COX-2) pathway and its product, prostaglandin (B15479496) E2 (PGE2), can induce the mRNA expression of ST3Gal-I, leading to increased sialyltransferase activity and enhanced sialylation of core 1 O-glycans. researchgate.net This suggests a link between inflammatory pathways and altered glycosylation patterns. Similarly, in ovarian cancer cells, crosstalk between ST3GalI and EGFR signaling has been reported to regulate cell migration and invasiveness, although the detailed mechanism of ST3GalI regulation by EGFR signaling requires further investigation. bmrb.io Furthermore, activation of natural killer (NK) cells by IL-2 can lead to the downregulation of ST3GAL1 expression, indicating that immune signaling can modulate α2,3-sialylation in immune cells. guidetopharmacology.org

Enzyme-Specific Regulation and Functional Specialization:

Different ST3Gal enzymes exhibit specialized roles and are subject to distinct regulatory mechanisms:

ST3Gal-4: Identified as a primary regulator of selectin ligand biosynthesis, such as sialyl Lewis X (sLeX), on human myeloid leukocytes. It acts predominantly on type II N-Acetyllactosamine (Galβ1,4GlcNAc) structures. Studies using gene silencing (shRNA) and knockout (CRISPR/Cas9) techniques have shown that reducing ST3Gal-4 activity dramatically lowers cell-surface sLeX expression and impairs cell adhesion to selectins. nih.gov While ST3Gal-3 and ST3Gal-6 can also synthesize sLeX in some contexts, ST3Gal-4 appears to be the dominant enzyme for this function in human leukocytes. nih.gov

ST3Gal-1: Primarily responsible for the α2,3-sialylation of core 1 O-glycans (Galβ1,3GalNAc). Its activity is crucial for regulating CD8 T cell homeostasis. Upregulation of ST3Gal-I during T cell maturation correlates with reduced binding of certain lectins (like PNA) that recognize unsialylated core 1 glycans. dsmz.de Aberrant expression of ST3Gal-I is also observed in various cancers and is associated with metastatic potential, potentially by influencing the sialylation of molecules like β1 integrin. bmrb.iofishersci.be

ST3Gal-2 and ST3Gal-5: Primarily involved in the biosynthesis of gangliosides, a class of glycosphingolipids abundant in neuronal membranes. wikipedia.orgwikipedia.org

Cellular Context and Substrate Availability:

Research Findings and Data:

Research findings highlight the impact of regulating ST3Gal expression on cellular function and disease progression. For example, experiments involving the modulation of ST3Gal-I or ST3Gal-III expression in cancer cell lines demonstrate changes in adhesion, migration, and invasiveness, correlating with altered levels of α2,3-sialylated structures like sLeX. bmrb.iofishersci.be

The following table summarizes some key findings regarding the regulation and function of specific ST3Gal enzymes involved in creating the this compound linkage:

ST3Gal EnzymePrimary Acceptor Substrate(s)Key Regulatory Influences / Associated FactorsBiological RelevanceReference(s)
ST3Gal-1Galβ1,3GalNAc (Core 1 O-glycans)COX-2/PGE2 pathway (upregulation), miR-4701-5p (downregulation), EGFR signalingCD8 T cell homeostasis, Cancer progression (migration, invasiveness) wikipedia.orgresearchgate.netbmrb.iodsmz.defishersci.befishersci.ca
ST3Gal-2Gangliosides (e.g., GM1, GA1, GD1b)Involved in ganglioside biosynthesisNeuronal function, Axonal myelin stability wikipedia.orgwikipedia.org
ST3Gal-3Galβ1,4GlcNAc (Type II LacNAc), Galβ1,3GlcNAc (Type I LacNAc)Involved in sLeX and sLeA synthesisCancer progression (in some contexts), Leukocyte rolling (less prominent than ST3Gal-4 in humans) wikipedia.orgfishersci.canih.gov
ST3Gal-4Galβ1,4GlcNAc (Type II LacNAc)Transcriptional variants, Primary regulator in human leukocytesSelectin ligand (sLeX) biosynthesis, Leukocyte adhesion and rolling wikidata.orgfishersci.canih.gov
ST3Gal-5Ganglioside precursorsGM3 synthaseGanglioside biosynthesis wikipedia.org
ST3Gal-6Galβ1,4GlcNAc (Type II LacNAc)Involved in sLeX synthesis (synergistic with ST3Gal-4 in mice)Selectin ligand biosynthesis (less prominent than ST3Gal-4 in humans) wikipedia.orgnih.gov

Beyond the regulation of the enzymes themselves, the availability of the donor substrate, CMP-Neu5Ac, can also be a regulatory point in sialylation pathways. The biosynthesis of CMP-Neu5Ac involves several enzymes, and their regulation can indirectly impact the production of this compound-containing structures. nih.govmetabolomicsworkbench.org

Inhibitors can also modulate this compound biosynthesis. For instance, Soyasaponin I (SsaI) has been shown to inhibit ST3GalI activity and suppress α2,3-sialylation, potentially through a negative feedback mechanism. bmrb.io While not a direct regulator of biosynthesis, the disaccharide 6'-sialylgalactose has been shown to inhibit VEGFR-2-mediated angiogenesis by interfering with ligand binding, suggesting that specific sialylated structures can have downstream signaling or regulatory effects. nih.govnih.gov

Chemical and Chemo Enzymatic Synthesis of 3 Sialylgalactose and Analogues

Synthetic Routes for 3-Sialylgalactose Oligosaccharides

Chemical synthesis of α-sialosides, including the α(2,3) linkage found in this compound, has been established through various routes, although these often involve numerous steps and can be complex tandfonline.com. Achieving stereocontrol in sialylation reactions remains particularly challenging in chemical synthesis, often resulting in low yields and poor stereoselectivity nsf.gov. Strategies involving appropriate orthogonal protecting groups and linker strategies are employed for the chemical synthesis of diverse oligosaccharides on a solid support, which can be automated nsf.gov.

For instance, the synthesis of sialyl Lewis X ganglioside analogues, which contain the sialylgalactose motif, has been achieved through chemical glycosylation using promoters like N-iodosuccinimide (NIS)-trifluoromethanesulfonic acid (TfOH) nih.gov. This approach involved glycosylation of a galactose derivative with a phenyl 2-thioglycoside derivative of sialic acid to form the sialylgalactose linkage, followed by further modifications and coupling steps to build the complete oligosaccharide and ceramide portions nih.gov.

Design and Synthesis of this compound Analogues for Research

Biologically stable analogues of this compound are valuable chemical probes for elucidating the biological functions of native sialosides acs.org. C-Glycoside analogues, where the anomeric oxygen atom of sialic acid is replaced by a carbon atom, are particularly attractive mimics acs.org.

The synthesis of CH2-linked α(2,3)-sialylgalactose analogues has been achieved efficiently using strategies like the Ireland-Claisen rearrangement acs.orgacs.org. This method allows for the stereoselective formation of the CH2-sialoside linkage acs.orgacs.org. Optimization of reaction conditions, such as temperature effects, is crucial for controlling the stereoselectivity of this rearrangement acs.org. Reconstruction of the 2α-hydroxyl group on the galactose unit after the rearrangement is then performed through stereoselective dihydroxylation and deoxygenation acs.org. This strategy has also been applied to synthesize electronically different C-linked α(2,3)-sialylgalactose units, such as CF2- and CH2-linked derivatives, from the same starting materials acs.org.

Another approach to designing analogues involves introducing modifications to the sialic acid residue. For example, α(2,3)-sialylgalactose analogues bearing an exomethylene unit at C3 of sialic acid (3-exoSia) have been designed as potential mechanism-based inhibitors of sialidases researchgate.netmizutanifdn.or.jp. Regio- and stereo-selective substitution via vinylogous activation allows for the simultaneous construction of the 3-exomethylene moiety and the O-sialoside linkage researchgate.net. These 3-exoSia disaccharides have shown potent inhibitory activity against certain sialidases researchgate.net.

Research findings on the synthesis of C-linked ganglioside GM3 analogues, which contain the α(2,3)-sialylgalactose structure, have explored the synthesis of monofluoromethylene-linked (CHF-linked) analogues acs.org. Stereocontrolled synthesis of CHF-sialosides is challenging due to the additional chiral center, but strategies utilizing the Ireland-Claisen rearrangement have been explored acs.org. These analogues serve as tools to dissect the roles of glycoconjugates at the molecular level and have shown biological activities, such as inhibiting the autophosphorylation of the epidermal growth factor (EGF) receptor acs.org.

Chemo-Enzymatic Strategies in this compound Synthesis

Chemo-enzymatic methods have emerged as powerful alternatives to purely chemical synthesis for producing sialylated oligosaccharides, offering advantages in terms of efficiency and specificity google.comgoogle.com. These strategies often involve the use of enzymes such as sialyltransferases and trans-sialidases.

Sialyltransferases catalyze the transfer of a sialic acid moiety from an activated donor, typically cytidine (B196190) 5′-monophosphate-sialic acid (CMP-sialic acid), to an acceptor molecule google.comresearchgate.netresearchgate.net. Bacterial sialyltransferases, particularly those from family GT80, are favored for their high expression yields in E. coli, high catalytic rates, and broad substrate flexibility, making them useful for the enzymatic and chemo-enzymatic production of α(2,3)- and α(2,6)-sialosides researchgate.net.

One-pot enzymatic cascade reactions have been designed for the synthesis of sialyllactose (which contains the α(2,3)-sialylgalactose linkage) from precursors like N-acetylmannosamine, utilizing enzymes such as Neu5Ac aldolase, N-acylneuraminate cytidylyltransferase, and sialyltransferase researchgate.net.

Trans-sialidases, such as those from Trypanosoma cruzi (TcTS), can also be employed for the synthesis of sialylated oligosaccharides tandfonline.comresearchgate.net. TcTS is known for its high stereospecificity for transferring sialic acid from an α-sialylglycoside donor to a terminal β-galactopyranosyl unit in an acceptor substrate, specifically forming the α-Neu5Ac-(2→3)-β-D-Galp motif researchgate.net. This enzyme has been used for the chemo-enzymatic synthesis of sialic acid-containing glycoclusters researchgate.net.

Significant improvements in chemo-enzymatic synthesis have come from the use of metabolically engineered microorganisms, such as Escherichia coli strains google.comgoogle.com. These strains can be engineered to overexpress heterologous genes encoding enzymes involved in sialic acid synthesis and transfer, including CMP-Neu5Ac synthetase and α(2,3)-sialyltransferase google.comgoogle.com. By supplying appropriate precursors like lactose (B1674315) and Neu5Ac, these engineered bacteria can produce sialyllactose directly through in vivo synthesis google.comgoogle.com. This approach can be further extended to produce more complex sialylated oligosaccharides by incorporating additional glycosyltransferase genes google.com.

Chemo-enzymatic strategies also include the use of immobilized enzymes. Regioselective modification of glycans with terminal sialyl-galactose residues can be achieved using enzymes like galactosyltransferase (GalT) and sialyltransferase (ST) encapsulated on supports such as yeast spores acs.org. This allows for the facile assembly of diverse naturally occurring sialyl-galactosylated glycans acs.org.

The development of efficient sugar nucleotide regeneration systems is another key aspect of large-scale enzymatic synthesis of carbohydrates, including sialylated structures nsf.gov. These systems help to reduce the cost and improve the efficiency of reactions catalyzed by glycosyltransferases that utilize expensive sugar nucleotides like CMP-sialic acid nsf.gov.

Advanced Analytical Methodologies for 3 Sialylgalactose Characterization

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, play a vital role in determining the detailed structure and conformational preferences of glycans, including those containing the 3-Sialylgalactose motif.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Conformational and Interaction Analysis

NMR spectroscopy is a powerful, non-invasive technique for investigating the structural and dynamic aspects of glycoconjugates and their interactions in solution at the atomic level. uni-freiburg.deuni-kiel.de It can provide information on the configuration of sugar residues, anomeric configuration, glycosidic linkages, the number of sugar residues, and the position of substituents. uni-kiel.de

For sialylated glycans, NMR is essential for conformational analysis around the glycosidic linkages, which dictates the glycan's 3-D structure in solution and influences its molecular interactions and affinities to different receptors. uni-freiburg.de The α2-3 linkage of sialic acid to a galactose residue, as found in this compound, is a common motif in glycoproteins and glycolipids. uni-freiburg.de Conformational studies on α2-3 sialoglycans often utilize sequences found in gangliosides, sialylated Lewis antigens, and terminal glycan fragments of O- and N-glycoproteins. uni-freiburg.de

Specific NMR techniques are employed to study the conformation and interactions of sialylated glycans. For instance, vicinal coupling constants and Nuclear Overhauser Enhancement Spectroscopy (NOESY) analysis can provide experimental support for specific conformations and hydrogen bonds within the glycan structure. uni-freiburg.de Saturation transfer difference (STD) NMR and transferred-NOESY (tr-NOESY) experiments are particularly useful for mapping the interacting epitopes of ligands upon binding to proteins and describing the bioactive conformation of the ligands. fishersci.ca These techniques have been applied to study the interaction of sialylated glycans, including those with α2-3 linkages, with proteins such as influenza virus hemagglutinin and Siglec-like adhesins. uni-freiburg.defishersci.ca

NMR spectroscopy can also be used to study protein-glycan interactions by analyzing chemical shift perturbation (CSP) and line broadening of protein signals upon ligand binding. Studies have shown that serum proteins interact with galectin-3 through their α2,3-linked sialylgalactose moieties, competing with other ligands for the same binding site.

While standard NMR methods can be challenging for long-chain multiantennary N-glycans due to their flexibility and repetitive units, advancements like paramagnetic NMR strategies can help in distinguishing signals for individual sugar units, even for terminal sialic acid residues. The chemical shifts of sialic acid nuclei are sensitive to the carbohydrate linkage, linkage conformation, and ionization state of the carboxylate group.

Mass Spectrometry (MS) Applications in Sialylated Glycan Analysis

Mass spectrometry has become an indispensable tool for analyzing protein glycosylation, offering high sensitivity and specificity for identifying and quantifying glycans and glycopeptides. MS-based techniques are widely used for both profiling and structural studies in glycomics and glycoproteomics research.

However, the analysis of sialylated glycans by MS presents specific challenges due to the properties of sialic acids, such as their instability, potential for lability during ionization, ionization discrimination, and the formation of mixed adducts. These factors can lead to the loss of sialic acid residues and complicate spectral interpretation. Chemical derivatization strategies, such as permethylation or specific sialic acid derivatization, are often employed to enhance ionization efficiency, stabilize labile sialic acid moieties, and facilitate their detection.

Despite these challenges, various MS-based techniques are effectively applied to the analysis of sialylated glycans.

Electrospray ionization (ESI) is a soft ionization technique commonly used for the analysis of fragile biomolecules, including released glycans, glycopeptides, and glycoproteins. ESI-MS provides a sensitive means for mapping and sequencing underivatized O-glycans and can be applied for the analysis of sialylated glycans, particularly in negative-ion mode which is suitable for acidic glycans.

Hyphenated techniques like Capillary Electrophoresis-Electrospray Ionization-Mass Spectrometry (CE-ESI-MS) offer high sensitivity for the characterization of released N-glycans, providing information on sialic acid isomers. Optimizing ESI source parameters is crucial for achieving high resolution separation and high MS sensitivity for sialylated N-glycans.

Matrix-Assisted Laser Desorption/Ionisation (MALDI) is another widely used MS technique for glycan analysis, particularly MALDI-TOF MS. MALDI-MS provides information on mass weight, which can be used for putative monosaccharide structure assignment.

However, analyzing sialylated glycans by MALDI-MS can be challenging because they are more prone to fragmentation (in-source decay or metastable decay) compared to neutral glycans, especially when using common matrices like 2,5-dihydroxybenzoic acid (DHB) in positive-ion mode. This can lead to poor detection limits and variable losses of sialic acids. Analyzing acidic glycans in negative-ion mode or using alternative matrices can improve results. Derivatization of sialic acid is often necessary for reliable analysis of sialic acid-containing glycans by MALDI-MS. Permethylation is a popular derivatization method that improves ionization efficiency, stabilizes sialic acid moieties, and enables detection in positive ion mode. Reactive matrices have also been developed to enhance the sensitivity of both neutral and sialylated glycan detection by MALDI MS.

Tandem mass spectrometry (MS/MS) is crucial for structural characterization of glycans, including determining glycosidic linkages. In MS/MS, selected precursor ions are fragmented, and the mass of the fragment ions is measured to deduce the original ion's structure. Collision-induced dissociation (CID) is a common fragmentation technique used for this purpose.

MS/MS can provide diagnostic ions relevant for determining the position and linkage of sialic acid residues. While MS/MS can provide information on glycan composition, differentiating between linkage isomers, such as α2-3 and α2-6 sialyl linkages, can be challenging due to their very similar fragmentation patterns. However, specific fragmentation patterns, such as characteristic B-ion fragments, can provide useful information about branch sequences in sialylated glycans.

Approaches combining fragmentation with chemical derivatization or alternative dissociation techniques are being explored to improve linkage analysis. For example, linkage-specific derivatization of sialic acids can aid in differentiating α2-3 and α2-6 linkages by stabilizing the residues. Electron-activated dissociation (EAD) in conjunction with LC-MS/MS has also been shown to be useful for characterizing sialic acid linkages in glycopeptides without prior derivatization.

Ion Mobility-Mass Spectrometry (IM-MS) is a technique that separates ions based on their size, charge, and shape in the gas phase prior to MS analysis. This provides an additional dimension of separation that is particularly useful for differentiating glycan isomers, which often have the same mass but different structures.

IM-MS can identify characteristic isomeric glycan features, such as the sialylation pattern. Hyphenated LC-IM-MS workflows have shown promise for separating and identifying isomeric glycans and glycoconjugates. This approach can distinguish and quantify α2-6 and α2-3 linked sialic acid isomers based on characteristic fragments. The combination of LC and IM-MS is a powerful tool for the characterization of N-glycans, enabling the analysis of glycan composition and sialylation pattern simultaneously. IM-MS can also be used to differentiate different isomeric glycans, which is a significant challenge in current glycomic studies.

While the separation power of IMS alone may be insufficient for larger glycan structures, fragmenting intact precursors into smaller characteristic fragments can aid in structural deduction. The differentiation of sialic acid isomers via IM-MS has been established on the level of glycopeptides using a fragment-based approach.

Tandem Mass Spectrometry (MS/MS) for Linkage Analysis

Chromatographic Separations and Detection Methods

Chromatographic techniques play a central role in separating glycans based on their physicochemical properties, enabling detailed analysis of individual components, including this compound.

Hydrophilic Interaction Liquid Chromatography (HILIC) for Glycan Profiling

Hydrophilic Interaction Liquid Chromatography (HILIC) is a widely employed chromatographic mode in glycomics, particularly well-suited for the separation of polar compounds like glycans. uga.educhromatographyonline.com HILIC operates by utilizing a polar stationary phase and a mobile phase with a high organic solvent concentration, allowing for the retention and separation of hydrophilic molecules based on partitioning into a water-rich layer on the stationary phase. chromatographyonline.com

A key advantage of HILIC in sialylated glycan analysis is its ability to differentiate between linkage isomers, such as α2,3- and α2,6-linked sialic acids, which often pose a challenge for mass spectrometry alone. uga.eduacs.orgub.edu The separation in HILIC is primarily driven by hydrophilicity, and the retention time of a glycan can correlate with the type of sialic acid linkage present. ub.edulcms.cz Studies have shown that glycans with a higher content of α2,6-linked isomers tend to elute later in HILIC separations. ub.edu

HILIC is frequently coupled with mass spectrometry (MS) or tandem mass spectrometry (MS/MS) for the identification and structural characterization of separated glycans. uga.edu The combination of HILIC with Ion Mobility-Mass Spectrometry (IM-MS) has proven particularly powerful for analyzing complex mixtures of highly sialylated multi-antennary glycans. This hyphenated technique allows for the separation of glycans by HILIC, provides compositional information via MS, and enables the distinction and quantification of α2,6- and α2,3-linked isomers based on their characteristic fragmentation patterns in IMS. acs.orgub.edunih.gov

Fluorescent detection (FLR) is also commonly used in conjunction with HILIC, often after derivatization of released glycans with a fluorescent label, to determine the relative proportions of different glycan structures. ludger.com Optimizations in HILIC methods, such as using higher ionic strength mobile phases, have been shown to improve the chromatographic resolution of sialylated N-glycans. waters.com While this compound itself is a disaccharide, HILIC has been successfully applied to the analysis of larger sialylated structures containing this motif, such as sialyllactose isomers. mdpi.com

Weak Anion Exchange (WAX) HPLC for Sialylated Glycans

Weak Anion Exchange (WAX) HPLC is another valuable chromatographic technique for the analysis of sialylated glycans. WAX-HPLC separates glycans based on their net negative charge, which is primarily conferred by the presence of sialic acid residues. ludger.comludger.comqa-bio.com This method is particularly useful for obtaining glycan charge profiles, providing information on the relative abundance of neutral, mono-, di-, tri-, and tetra-sialylated structures within a sample. ludger.comqa-bio.com

WAX-HPLC is well-suited for the analysis of sialylated samples and is frequently employed in quality control applications to monitor charge distribution, assess batch-to-batch consistency, and perform comparability studies of glycoproteins. ludger.comqa-bio.com Similar to HILIC, released glycans are often fluorescently labeled (e.g., with 2-Aminobenzamide (2-AB)) and detected by fluorescence in WAX-HPLC. ludger.comludger.comqa-bio.com For underivatized glycans, pulsed amperometric detection (PAD) can be used with WAX-HPLC, offering high sensitivity. chromatographyonline.com In some comprehensive glycan analysis workflows, WAX-HPLC is used as a first dimension to fractionate fluorescently labeled glycans based on charge, with subsequent analysis of the fractions by HILIC for more detailed structural information. lcms.cz

Capillary Electrophoresis for Regioisomer Discrimination

Capillary Electrophoresis (CE) is an analytical technique that separates molecules based on their charge-to-mass ratio in an electric field. chromatographyonline.com CE offers advantages such as short analysis times and high peak resolution, making it suitable for the analysis of glycan isomers. spectroscopyonline.com Microfluidic chip electrophoresis coupled with mass spectrometry (MCE-MS) represents an advanced CE format used in glycomics. spectroscopyonline.com

CE has demonstrated the capability to distinguish between sialylated N-glycan linkage isomers, including those with α2,3 and α2,6 linkages. figshare.comfigshare.comacs.orgresearchgate.net Strategies involving linkage-specific derivatization combined with charge-sensitive separation in microchip CE-MS have been developed for the specific analysis of α2,3-sialylated N-glycan linkage isomers. figshare.com Derivatization can also help neutralize the negative charges of sialic acids, improving the reliability of quantitative analysis when using detection methods like Laser-Induced Fluorescence (LIF). spectroscopyonline.com

CE coupled with MS is a powerful tool for the structural characterization of isomeric N-glycans. acs.org Differential sialic acid derivatization and uniform positively charged reducing end tagging can be employed with CE to enhance isomer separation. acs.org Furthermore, CE, in combination with techniques such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS) and Thin Layer Chromatography (TLC), has been used to study the binding of osmium(VI) complexes to sialylated glycans. These studies revealed that the pattern of Os(VI) modification can distinguish between sialyllactose isomers (2,3- and 2,6-sialyllactose), with 3-sialyllactose binding two Os(VI) moieties and 6-sialyllactose binding three. researchgate.netsci-hub.senih.govamericanelements.comnlk.cz A similar differential binding pattern of Os(VI) has been observed for isomers of sialylgalactose. researchgate.netnih.govamericanelements.com

Electrochemical Approaches for this compound Isomer Analysis

Electrochemical methods are emerging as valuable tools for glycan analysis, often by leveraging specific interactions between glycans and recognition elements or through chemical modification that imparts electrochemical activity. mdpi.com

Voltammetry Coupled with Chemical Modification

Voltammetry, particularly square wave voltammetry (SWV), when coupled with specific chemical modification, provides a means to distinguish between sialylated glycan isomers. researchgate.netsci-hub.senih.govamericanelements.comnlk.czresearchgate.net A notable example involves the modification of sialylated glycans with osmium(VI) complexes, such as osmium(VI) N,N,N',N'-tetramethylethylenediamine (Os(VI)tem). researchgate.netsci-hub.senih.govamericanelements.comnlk.cz

This approach has been successfully applied to differentiate between 2,3-sialyllactose (3-SL) and 2,6-sialyllactose (6-SL) isomers. researchgate.netsci-hub.senih.govamericanelements.comnlk.cz The discrimination is based on the differing number of Os(VI) moieties that bind to each isomer; 3-SL can bind two Os(VI) complexes, while 6-SL can bind three. researchgate.netsci-hub.senih.govamericanelements.comnlk.cz This difference in binding stoichiometry results in distinct reduction voltammetric peaks. The ratio of the heights of specific peaks (e.g., peak I/peak II) in the voltammogram is dependent on the relative content of each isomer in a mixture, allowing for the determination of their percentage representation from a single voltammogram. researchgate.netsci-hub.senih.govamericanelements.comnlk.cz Research has indicated a similar pattern of Os(VI) modification and resulting voltammetric behavior for isomers of sialylgalactose. researchgate.netnih.govamericanelements.com

Beyond isomer discrimination through specific modification, cyclic voltammetry (CV) can be used to confirm the presence of sialic acid, for instance, after enzymatic sialylation, by utilizing a redox-active marker that interacts with the sialylated structure. nih.govsci-hub.red Electrochemical impedance spectroscopy (EIS) is another electrochemical technique used to monitor sialylation processes by detecting changes in the electrical impedance of a modified electrode surface upon the addition or removal of sialic acid residues. mdpi.comnih.govsci-hub.red

Investigation in In Vitro Cellular Models

In vitro cellular models provide a controlled environment to dissect the specific interactions and effects of this compound on different cell types. These models are instrumental in understanding the molecular mechanisms underlying its biological functions.

Human Umbilical Vein Endothelial Cells (HUVECs) in Angiogenesis Studies

Human Umbilical Vein Endothelial Cells (HUVECs) are a widely used in vitro model for studying angiogenesis, the process of new blood vessel formation. Research has explored the role of sialylated oligosaccharides, including those containing the Neu5Acα2-3Gal structure, in modulating angiogenesis. Studies have indicated that sialylated oligosaccharides can influence the activation of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis. mdpi.comnih.gov Specifically, 3'-sialyllactose (B164678) (3'SL), which contains the Neu5Acα2-3Gal linkage, has been investigated for its effects on feto-placental angiogenesis using primary feto-placental endothelial cells. Findings suggest that 3'SL can exert pro-angiogenic effects in certain contexts, increasing network formation, proliferation, and F-actin staining in these cells. mdpi.com This contrasts with some studies on 6'-sialylgalactose, another sialylated galactose isomer, which has shown anti-angiogenic properties by inhibiting VEGFR-2 activation in HUVECs. biosynth.comnih.gov The use of HUVECs in tube formation assays and spheroid sprouting assays allows for the quantification of angiogenic responses, providing valuable data on how this compound or oligosaccharides containing this structure influence endothelial cell behavior. nih.govbucknell.eduresearchgate.net

Tumor Organoid and Cell Line Models in Glycosylation Research

Tumor organoids and cell lines serve as crucial models for investigating the role of glycosylation, including the presence of this compound, in cancer biology. These models allow researchers to study the complex glycophenotype of tumors and how it relates to various aspects of cancer progression. Aberrant glycosylation is a hallmark of cancer and plays a significant role in gastric carcinogenesis and tumor aggressive features. biorxiv.org Patient-derived organoids (PDOs) retain the glycoprofile of the original tumor tissue, making them suitable models for studying glycosylation in cancer research. biorxiv.orgthermofisher.com Studies using colorectal cancer cell lines and primary organoids have explored the impact of signaling glycans like 3'-sialylgalactose on the proteome of tumoroids. mdpi.com This research highlights the potential of organoid models to reveal the heterogeneity of glycan expression within tumors and to study how specific glycan structures, such as those featuring the Neu5Acα2-3Gal linkage, influence tumor cell behavior and interactions. biorxiv.orgthno.orgoncotarget.com

Glycan-Binding Assays and Cell Fusion Studies

Glycan-binding assays and cell fusion studies are fundamental techniques used to understand the interactions between proteins (such as viral proteins or lectins) and specific glycan structures like this compound. These assays provide insights into the specificity and affinity of these interactions. For instance, glycan binding assays have been used to demonstrate that certain viruses, such as Mumps virus, preferentially bind to oligosaccharides containing α2,3-linked sialic acid. pnas.org These studies often involve presenting various sialylated glycans on microplates or other surfaces and measuring the binding of viral hemagglutinin-neuraminidase (HN) proteins or whole virions. pnas.org Cell fusion studies, particularly in the context of viral infection, evaluate the ability of a virus to induce fusion between cells, a process often dependent on the interaction of viral proteins with cell surface glycans. pnas.org By treating cells with sialidases to remove specific sialic acid linkages (like α2,3) and then performing cell fusion assays, researchers can determine the importance of this compound-containing receptors for viral entry and infectivity. pnas.org Techniques like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are also employed to quantify the binding affinity between proteins and sialylated glycans, providing detailed thermodynamic data on these interactions. acs.org

Research Applications and Model Systems Utilizing 3 Sialylgalactose

Studies in In Vivo Animal Models

In vivo animal models are essential for evaluating the effects of 3-Sialylgalactose and related structures in a complex biological system, providing insights into their roles in disease pathogenesis and potential therapeutic applications.

Role in Angiogenesis and Tumor Progression Models

Animal models have been utilized to investigate the impact of sialylated oligosaccharides, including those containing the Neu5Acα2-3Gal linkage, on angiogenesis and tumor progression. Studies have shown that administering sialylated oligosaccharides can inhibit angiogenesis and reduce tumor growth in various mouse models, such as those for allograft cancer and retinopathy of prematurity. mdpi.combiosynth.comnih.gov While some research has focused on 6'-sialylgalactose due to its higher affinity for VEGFR-2, the principle of targeting angiogenesis through sialylated glycans is relevant to structures containing this compound as well, particularly given the role of sialylated human milk oligosaccharides (HMOs) in suppressing VEGFR-2 mediated angiogenesis. mdpi.comnih.gov These in vivo studies complement in vitro findings by demonstrating the effects of these compounds within a living organism and their potential to influence disease outcomes related to aberrant angiogenesis. mdpi.combiosynth.comnih.gov

Receptor Functionality in Viral Infection Models (e.g., Influenza, Mumps Virus)

Animal models are critical for understanding the role of specific glycan receptors, including those terminating in Neu5Acα2-3Gal, in viral infection and tropism. The binding specificity of viral hemagglutinin (HA) proteins to sialic acid linkages is a key determinant of host range and tissue tropism for many viruses, including influenza and mumps virus. pnas.orgnih.gov Studies in animal models have demonstrated that avian influenza viruses preferentially recognize Neu5Acα2-3Gal, which is abundant on epithelial cells in the avian intestinal and respiratory tracts. nih.gov This contrasts with human influenza viruses, which typically prefer α2,6-linked sialic acids. nih.gov For mumps virus, research using animal models, alongside in vitro studies, has provided strong evidence that a trisaccharide containing α2,3-linked sialic acid acts as a receptor for the virus, influencing its tropism to specific tissues like salivary glands and the central nervous system. pnas.org These in vivo models allow researchers to study the entire infection process, from initial binding to viral replication and pathogenesis, in the context of the host's natural glycan landscape.

Immune Cell Studies in Genetically Modified Animal Models

Glycans, including sialylated structures like this compound, are critical regulators of immune cell behavior and can influence processes such as differentiation, migration, and tissue integration. longdom.org Sialylation, the addition of sialic acid residues to the termini of glycans, is a vital modification of complex carbohydrates and plays a crucial role in cell adhesion and regulating the biological stability of glycoproteins. nih.gov Sialylated glycans are particularly important in mammalian development by coating the cell surface and orchestrating biological activities, partly by masking sub-terminal galactose residues from receptor recognition. nih.gov

Genetically modified animal models, particularly mice, have been instrumental in understanding the biological roles of glycans in the immune system. oup.com These models allow researchers to study the complex interplay between malignant B cells, normal lymphoid cells, and stroma in vivo. frontiersin.org Alterations in glycosylation patterns can affect stem cell behavior, and decreased sialylation on stem cells, for example, has been linked to disrupted differentiation potential. longdom.org

Sialic acid-containing glycans are thought to function as "self-associated molecular patterns" (SAMPs) that can help repress immune responses by binding to receptors like Siglecs (sialic acid-binding Ig-like lectins), which are mainly expressed in immune cells. nih.govmdpi.com There are at least 16 known human Siglecs expressed by different leukocyte populations, and they recognize sialic acid-containing glycans with varying preferences. nih.govmdpi.com Most Siglecs contain intracellular immune receptor tyrosine-based inhibitory motifs (ITIMs) that signal negatively to inhibit immune responses. mdpi.com Activating inhibitory Siglec receptors via sialic acid molecules can function as a general "OFF" switch on various cellular processes, including those in dendritic cell function. mdpi.com

Studies using genetically modified models have shown the importance of terminal sialylation of the IgG Fc glycan, which bestows anti-inflammatory activity to certain IgG subclasses (IgG1 and IgG3) in vivo. pnas.org This activity has been shown to be dependent on type II Fc gamma receptors, such as murine SIGN-R1 and human DC-SIGN, in models of autoimmune, allergic, and infectious inflammation. pnas.org While this compound is a specific structure, the broader context of sialylation in genetically modified immune models highlights the potential avenues for investigating its precise roles.

Biomaterials and Tissue Engineering Applications Research

Glycans and their derivatives are increasingly utilized in the development of biomaterials and in tissue engineering applications. researchgate.net Natural polysaccharides like hyaluronic acid and gelatin are common starting materials for formulating hydrogels used in tissue engineering. mdpi.comcentro3r.it These hydrogels can replicate a natural three-dimensional environment that mimics the extracellular matrix (ECM), which is essential for cellular support and differentiation. mdpi.com

This compound has been explored as a signaling glycan incorporated into biomaterials for tissue engineering research. For example, in studies developing 3D bioprinted models of colorectal cancer (CRC), a bioink based on hyaluronic acid and gelatin was enriched with signaling glycans, including 3′-sialylgalactose. mdpi.comdovepress.com These glycosylated hydrogels demonstrated good 3D printability, biocompatibility, and stability over time. researchgate.netdovepress.com The incorporation of different glycans, such as 3′-sialylgalactose and 6′-sialylgalactose, was shown to induce different modulations of the proteome in primary tumoroids. mdpi.com Preliminary results from studies using these matrices indicate that they are suitable for organoid culture and that the behavior of the organoids is related to the glycosignature of the matrix. unimib.it

Beyond cancer models, sialylated glycans have been investigated for their potential in influencing angiogenesis, a critical process in tissue engineering. While some studies suggest anti-angiogenic properties for sialylgalactose in certain contexts, inhibiting VEGFR-2 activation, other research, particularly involving human milk oligosaccharides (HMOs) like 3'-sialyllactose (B164678) (which contains the this compound structure), has indicated pro-angiogenic effects on feto-placental endothelial cells. nih.govmdpi.com These contrasting findings highlight the context-dependent nature of glycan function and the need for further research in specific tissue engineering applications.

The development of glycan-based biomaterials aims to enhance cell behavior, such as stem cell homing, differentiation, and integration into damaged tissues, by modifying glycosylation patterns. longdom.org Glycans are exploited in nanomedicine not only as structural components but also as selective interactors for applications in drug delivery and biomaterials for regenerative medicine. tandfonline.com Metabolic glycoengineering is also being used to insert non-natural monosaccharides into glycan structures within ECMs, cell surfaces, or tissues to enable their decoration with functional cues for applications in drug delivery and tissue engineering. acs.org

Data Table: Research Applications of this compound

Application AreaModel System / MaterialKey Finding(s)Source
Tissue Engineering (Cancer)3D Bioprinted Hydrogels (Hyaluronic Acid/Gelatin based)Glycosylated hydrogels with 3'-sialylgalactose are biocompatible and printable. researchgate.netdovepress.com
Tissue Engineering (Cancer)3D Bioprinted ECM models with varying glycosignaturesGlycosignature, including 3'-sialylgalactose, influences organoid behavior. unimib.it
Tissue Engineering (Cancer)Primary HT29 tumoroids in glycosylated bioinkSialylation (including 3'-sialylgalactose) modulates the proteome. mdpi.com
Angiogenesis ResearchFeto-placental endothelial cells (in vitro)3'-sialyllactose (containing this compound) showed pro-angiogenic effects. mdpi.com
Angiogenesis ResearchVarious models (context-dependent)Sialylgalactose can inhibit VEGFR-2 activation, suggesting anti-angiogenic potential in some contexts. nih.gov

Future Directions and Emerging Research in 3 Sialylgalactose Glycoscience

Innovations in Synthetic Biology for 3-Sialylgalactose Production

Innovations in synthetic biology hold promise for the controlled and efficient production of this compound and glycoconjugates containing this motif. While direct synthetic biology routes specifically for the free disaccharide this compound are still an area of development, research is progressing in related areas. Efforts include the production of glycoproteins with specific terminal sialic acid linkages, such as α2-3, in engineered microbial systems like E. coli. This involves constructing multi-plasmid systems encoding enzymes necessary for CMP-sialic acid synthesis and sialyltransferases that create the desired linkages.

Another approach involves enhancing protein glycosylation in mammalian cell lines, such as Chinese hamster ovary (CHO) cells, through genetic engineering to restore impaired glycosylation-related genes or by supplementing specific precursors. This can lead to improved sialylation, including the incorporation of α2-3 linked sialic acid residues into therapeutic glycoproteins.

Chemical synthesis remains a method for obtaining this compound and its analogues, as indicated by the commercial availability of both 3'-sialylgalactose (3SG) and 6'-sialylgalactose (6SG). Research also involves the synthesis of modified sialylgalactose analogues with altered properties, such as 3-exomethylene sialic acid disaccharides, which are being investigated as potential sialidase inhibitors. These synthetic efforts contribute to the availability of this compound structures for research and potential therapeutic development.

Advanced Computational Modeling of this compound Interactions

Advanced computational modeling techniques are increasingly vital for understanding the complex interactions of this compound with proteins and other biomolecules. Molecular dynamics (MD) simulations and computational energy calculations are employed to evaluate the stability and characteristics of binding between proteins and sialylated glycans. For instance, these methods have been used to study the interaction of mumps virus hemagglutinin-neuraminidase (MuV-HN) with trisaccharides containing α2-3 linked sialic acid, revealing insights into binding stability and the contribution of specific amino acid residues. Computational calculations have shown that a trisaccharide with the 3'-sialyllactose (B164678) structure exhibits more stable binding to MuV-HN compared to a disaccharide.

Protein-small molecule docking, a form of virtual screening, is also utilized to predict and assess the binding affinities of compounds like this compound and its isomers to target proteins. This approach has been successfully applied to identify synthetic disaccharides, including 6'-sialylgalactose, that bind to the extracellular domain of vascular endothelial growth factor receptor 2 (VEGFR-2).

Further computational studies involve investigating the conformational dynamics of sialylated glycans in solution and when bound to proteins. Databases of 3D structures for sialic acid-containing carbohydrates are being developed, along with software packages for molecular simulations, providing valuable resources for researchers in this field. These computational efforts help to elucidate the structural requirements for glycan-protein interactions and guide the design of novel ligands.

Exploration of Novel this compound-Mediated Biological Pathways

Emerging research continues to uncover novel biological pathways mediated by this compound or glycans containing this structural motif. A significant area of focus is the role of sialylated glycans, including those with α2-3 linkages, in regulating angiogenesis. Studies have demonstrated that both 3'-sialylgalactose and 6'-sialylgalactose can inhibit angiogenesis by targeting the VEGF-A/VEGFR-2 signaling axis. These compounds interfere with the binding of VEGF to VEGFR-2 and suppress downstream signaling pathways involved in endothelial cell proliferation, migration, and tube formation.

3-sialylated structures are also recognized for their roles in host-pathogen interactions. A trisaccharide containing α2-3 linked sialic acid on an unbranched sugar chain has been identified as a receptor for the mumps virus, influencing viral tropism and pathogenesis.

Furthermore, research into human milk oligosaccharides (HMOs) has revealed the presence of 3'-sialyllactose (which contains the this compound linkage) in cord blood and its association with conditions like gestational diabetes. HMOs, including 3'-sialyllactose, have been shown to stimulate feto-placental angiogenesis in vitro, suggesting a potential role in developmental processes and the altered vascularization observed in certain conditions. Analogues of ganglioside GM3, which contain α2-3 sialylgalactose, are being explored for their biological activities, such as the inhibition of epidermal growth factor receptor (EGFR) autophosphorylation, indicating roles in cell signaling pathways relevant to growth and development.

Development of High-Throughput Screening Methodologies for this compound Ligands

The development of high-throughput screening (HTS) methodologies is crucial for identifying novel molecules that interact with or mimic the biological functions of this compound. While HTS specifically designed to screen for ligands that bind to free this compound is not extensively reported, related methodologies are being applied and developed in glycoscience.

Virtual screening, a computational HTS approach, has been successfully used to identify potential ligands that bind to proteins relevant to this compound function, such as VEGFR-2. This involves computationally docking large libraries of compounds to a target protein structure to predict binding affinity and identify candidates for experimental validation.

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing and purifying 3-Sialylgalactose, and how can yield optimization be systematically evaluated?

  • Methodological Answer : Synthesis of this compound typically involves enzymatic sialylation using α2,3-sialyltransferases, with galactose or lactose derivatives as substrates. Purification is achieved via ion-exchange chromatography due to its anionic sialic acid moiety. To optimize yield:

  • Experimental Design : Vary reaction parameters (enzyme concentration, pH, incubation time) in a factorial design.
  • Data Analysis : Use HPLC or mass spectrometry to quantify product yield. For example, a recent protocol achieved 72% yield at pH 7.4 with 24-hour incubation .
  • Table :
ParameterTested RangeOptimal ValueYield (%)
pH6.5–8.07.472
Incubation Time12–48 hrs24 hrs72
Enzyme (U/mg)0.5–2.01.568

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.